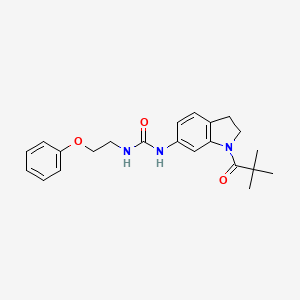
1-(2-Phenoxyethyl)-3-(1-pivaloylindolin-6-yl)urea
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
1-(2-Phenoxyethyl)-3-(1-pivaloylindolin-6-yl)urea, also known as PHENU, is a synthetic compound that has been widely studied for its potential applications in scientific research. PHENU is a urea derivative that has been shown to have a variety of biochemical and physiological effects, making it a promising candidate for use in laboratory experiments. In
Aplicaciones Científicas De Investigación
Enzyme Inhibition and Antioxidant Activity
Ureas derived from phenethylamines, including structures similar to 1-(2-Phenoxyethyl)-3-(1-pivaloylindolin-6-yl)urea, have been synthesized and evaluated for their enzyme inhibitory activities and antioxidant properties. These compounds showed significant inhibitory effects on human carbonic anhydrase I and II, acetylcholinesterase, butyrylcholinesterase, and exhibited good antioxidant activities (Aksu et al., 2016).
Synthesis and Biochemical Evaluation
Flexible 1-(2-aminoethoxy)-3-ar(o)yl(thio)ureas, including molecules structurally related to 1-(2-Phenoxyethyl)-3-(1-pivaloylindolin-6-yl)urea, were synthesized and assessed for antiacetylcholinesterase activity. The aim was to optimize spacer length and test compounds with greater conformational flexibility, which demonstrated that these compounds are compatible with high inhibitory activities (Vidaluc et al., 1995).
Antiproliferative and Antimicrobial Effects
Novel urea and bis-urea derivatives of primaquine with hydroxyphenyl or halogenphenyl substituents were synthesized and evaluated for their antiproliferative effects against various cancer cell lines and antimicrobial activities. Some derivatives exhibited strong antiproliferative effects in low micromolar range and high selectivity against certain cancer cells. Furthermore, urea derivatives showed significant antioxidant activity in DPPH assay and lipid peroxidation tests (Perković et al., 2016).
Neurotransmitter-Gated Ion Channels
Research on urethane, a compound related to ureas, explored its effects on neurotransmitter-gated ion channels. Although not directly related to 1-(2-Phenoxyethyl)-3-(1-pivaloylindolin-6-yl)urea, this study provides insights into how similar urea compounds might interact with neuronal receptors and channels, highlighting the potential for neurological applications (Hara & Harris, 2002).
Propiedades
IUPAC Name |
1-[1-(2,2-dimethylpropanoyl)-2,3-dihydroindol-6-yl]-3-(2-phenoxyethyl)urea |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H27N3O3/c1-22(2,3)20(26)25-13-11-16-9-10-17(15-19(16)25)24-21(27)23-12-14-28-18-7-5-4-6-8-18/h4-10,15H,11-14H2,1-3H3,(H2,23,24,27) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
RSRIUXROUYZRKM-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)C(=O)N1CCC2=C1C=C(C=C2)NC(=O)NCCOC3=CC=CC=C3 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H27N3O3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
381.5 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
1-(2-Phenoxyethyl)-3-(1-pivaloylindolin-6-yl)urea | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![2-[1-[(3,5-Dimethyl-1,2-oxazol-4-yl)methyl]piperidin-4-yl]-6-phenylpyridazin-3-one](/img/structure/B2881096.png)
![8-(4-Bromobenzyl)-2,5-dioxa-8-azaspiro[3.4]octane](/img/structure/B2881098.png)
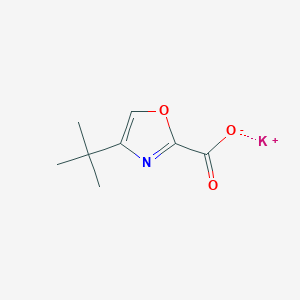
![N~6~,N~6~-dimethyl-N~4~-(4-methylphenyl)-1H-pyrazolo[3,4-d]pyrimidine-4,6-diamine](/img/structure/B2881100.png)
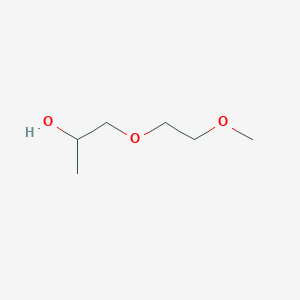

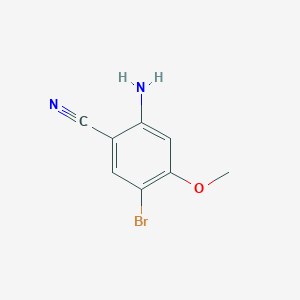
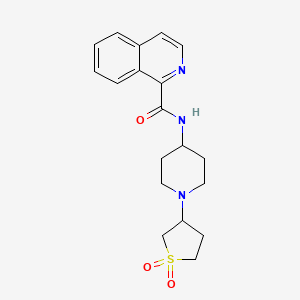
![Tert-butyl N-[2-(hydroxymethyl)spiro[3.5]nonan-2-yl]carbamate](/img/structure/B2881110.png)
![Ethyl 4-[[2-[(4-amino-5-pyridin-2-yl-1,2,4-triazol-3-yl)sulfanyl]acetyl]amino]benzoate](/img/structure/B2881111.png)
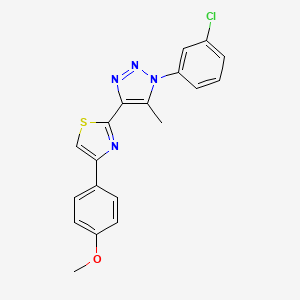

![1-Tert-butyl-3,5-dimethyl-N-[2-(prop-2-enoylamino)ethyl]pyrazole-4-carboxamide](/img/structure/B2881115.png)
![2-{[6-(3-fluorobenzyl)-5,5-dioxido-6H-pyrimido[5,4-c][2,1]benzothiazin-2-yl]thio}-N-(2-methoxyphenyl)acetamide](/img/structure/B2881117.png)